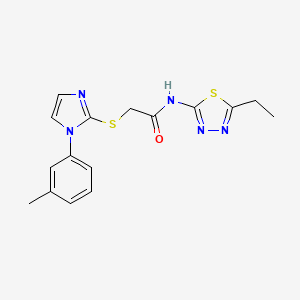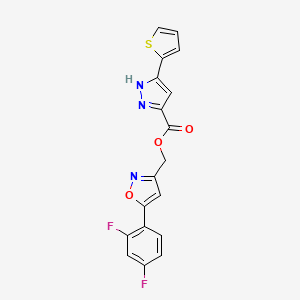
(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C18H11F2N3O3S and its molecular weight is 387.36. The purity is usually 95%.
BenchChem offers high-quality (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Computational Applications
The synthesis and study of pyrazole-thiophene-based amide derivatives have revealed significant insights into the structural features and nonlinear optical properties of such compounds. In one study, a series of derivatives were synthesized, showcasing moderate to good yields. Notably, the study utilized Density Functional Theory (DFT) calculations to explore the electronic structure of these compounds, revealing that one compound exhibited superior non-linear optical response compared to others in the series. This study highlights the potential of these compounds in applications requiring specific optical properties (Kanwal et al., 2022).
Biological Activity of Isoxazole and Isothiazole Moieties
Research into isoxazole and isothiazole derivatives of comenic acid demonstrated a synergistic effect when used in conjunction with Temobel, a first-line antitumor drug for brain tumors. This study suggests that such compounds could enhance the efficacy of existing cancer therapies, marking a promising area for further investigation into their potential as part of combination therapies for cancer treatment (Kletskov et al., 2018).
Exploration of Pyrazole Carboxylic Acid Derivatives
A focused study on the properties of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provides a comprehensive look at both experimental and theoretical aspects of such derivatives. Through a combination of NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, alongside DFT calculations, this work provides a detailed understanding of the compound's structure and stability. This research underscores the importance of thorough characterization in the development of new chemical entities with potential applications in various fields (Viveka et al., 2016).
Drug Efficacy Determinations
The synthesis of novel pyrazole derivatives for potential drug applications has been explored, with compounds undergoing in silico, in vitro, and cytotoxicity validations. This approach not only identifies chemically reactive and stable compounds but also screens them for antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies further support the potential of these compounds as drug candidates, highlighting the multifaceted approach needed in modern drug discovery (Thangarasu et al., 2019).
Propriétés
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O3S/c19-10-3-4-12(13(20)6-10)16-7-11(23-26-16)9-25-18(24)15-8-14(21-22-15)17-2-1-5-27-17/h1-8H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQZXHIVBGWJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NN2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2461121.png)

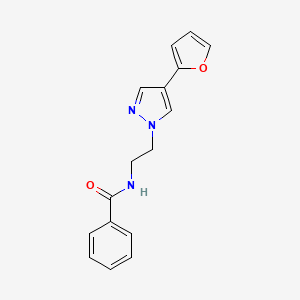
![4-({[2-(4-Isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2461126.png)
![8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2461127.png)
![N-(2,4-difluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2461130.png)
![2-[2-cyclopropyl-6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2461131.png)


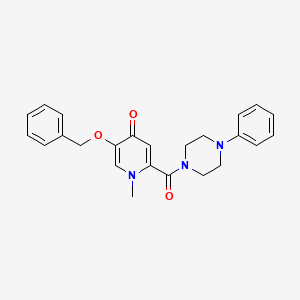
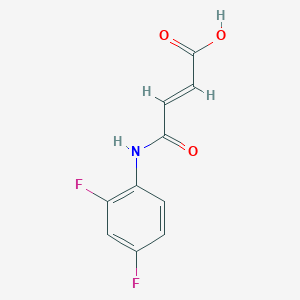
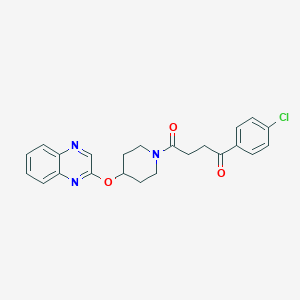
![4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2461141.png)
